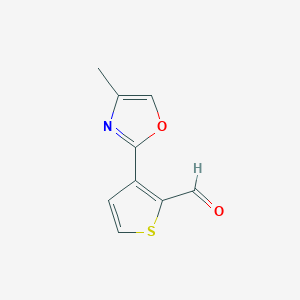
3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both oxazole and thiophene rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction between a 1,4-dicarbonyl compound and phosphorus pentasulfide (P4S10) as sulfurizing agents . Another approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be necessary to achieve high yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products
Oxidation: 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carboxylic acid.
Reduction: 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mécanisme D'action
The mechanism of action of 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxazole and thiophene rings may facilitate binding to specific enzymes or receptors, leading to modulation of biological activities. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carboxylic acid
- 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-methanol
- 3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-amine
Uniqueness
3-(4-Methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde is unique due to the presence of both oxazole and thiophene rings, which confer distinct electronic and steric properties.
Propriétés
Formule moléculaire |
C9H7NO2S |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
3-(4-methyl-1,3-oxazol-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S/c1-6-5-12-9(10-6)7-2-3-13-8(7)4-11/h2-5H,1H3 |
Clé InChI |
BBVNHRIKMSZTSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC(=N1)C2=C(SC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


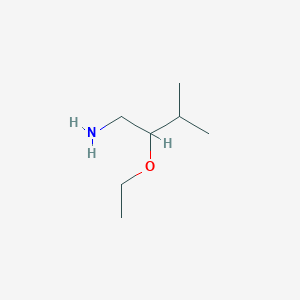
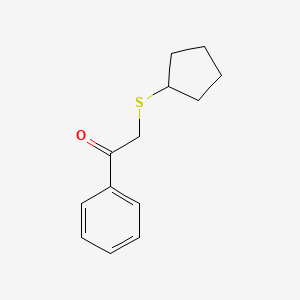
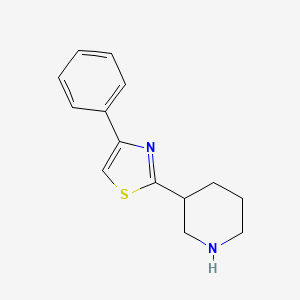
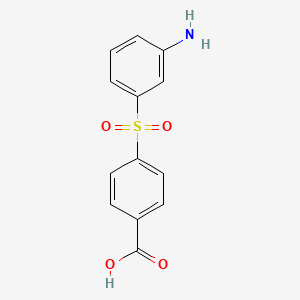
![Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13208585.png)
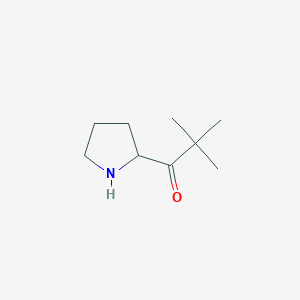


![Sodium [5-(trifluoromethyl)pyrimidin-2-yl]sulfanide](/img/structure/B13208607.png)

![2-{[1-(3-Bromophenyl)ethyl]amino}acetamide](/img/structure/B13208632.png)
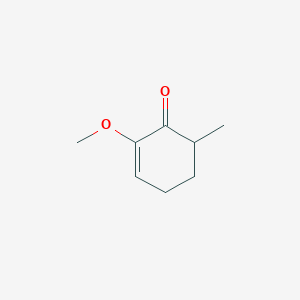
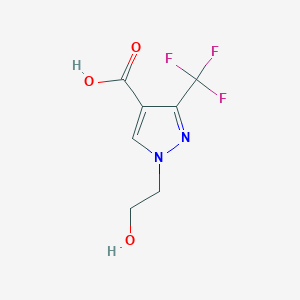
![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B13208656.png)
